molecular formula C8H14O2 B13833808 Ethyl cis-4-hexenoate

Ethyl cis-4-hexenoate

Cat. No.: B13833808
M. Wt: 142.20 g/mol
InChI Key: RBJLHYGZMJNFBK-HYXAFXHYSA-N
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Description

Ethyl cis-4-hexenoate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of ethanol and cis-4-hexenoic acid. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cis-4-hexenoate can be synthesized through the esterification of cis-4-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-4-hexenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl cis-4-hexenoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in organic synthesis.

    Biology: It is studied for its role in biological systems and its interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.

    Industry: It is used in the flavor and fragrance industry due to its fruity aroma .

Mechanism of Action

The mechanism of action of ethyl cis-4-hexenoate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may inhibit the formation of bacterial persisters by regulating antitoxin HipB, thereby disrupting bacterial dormancy and combating persistent infections .

Comparison with Similar Compounds

Ethyl cis-4-hexenoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactions make it valuable in scientific research and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

ethyl (Z)-hex-4-enoate

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h3,5H,4,6-7H2,1-2H3/b5-3-

InChI Key

RBJLHYGZMJNFBK-HYXAFXHYSA-N

Isomeric SMILES

CCOC(=O)CC/C=C\C

Canonical SMILES

CCOC(=O)CCC=CC

Origin of Product

United States

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